molecular formula C8H10ClN5S B2830908 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-66-0

5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2830908
CAS No.: 1946823-66-0
M. Wt: 243.71
InChI Key: ZZRRXOOHUCOLGZ-UHFFFAOYSA-N
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Description

5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the thiadiazole ring: This step involves the cyclization of a suitable thiosemicarbazide derivative with a chlorinated pyrazole intermediate under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the chloro group or the nitrogen atoms in the pyrazole and thiadiazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Bromopyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. This could include differences in reactivity, stability, and bioactivity.

Properties

IUPAC Name

5-(4-chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRXOOHUCOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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